molecular formula C17H16Cl2O B1360626 3',5'-DICHLORO-3-(2,6-DIMETHYLPHENYL)PROPIOPHENONE CAS No. 898755-26-5

3',5'-DICHLORO-3-(2,6-DIMETHYLPHENYL)PROPIOPHENONE

Cat. No.: B1360626
CAS No.: 898755-26-5
M. Wt: 307.2 g/mol
InChI Key: JJHHSWQLAHFQEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3',5'-DICHLORO-3-(2,6-DIMETHYLPHENYL)PROPIOPHENONE is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of two aromatic rings, one substituted with dichloro groups and the other with dimethyl groups, connected by a propanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3',5'-DICHLORO-3-(2,6-DIMETHYLPHENYL)PROPIOPHENONE can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction. This reaction typically uses an acid chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

    Friedel-Crafts Acylation:

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3',5'-DICHLORO-3-(2,6-DIMETHYLPHENYL)PROPIOPHENONE undergoes various chemical reactions, including:

  • Oxidation:

      Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

      Conditions: Acidic or basic medium

      Products: Carboxylic acids or ketones

  • Reduction:

      Reagents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

      Conditions: Anhydrous solvents

      Products: Alcohols

  • Substitution:

      Reagents: Halogens (e.g., Br2, Cl2), Nucleophiles (e.g., NH3, OH-)

      Conditions: Varies depending on the reagent

      Products: Substituted aromatic compounds

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, Chromium trioxide

    Reducing Agents: Sodium borohydride, Lithium aluminum hydride

    Substituting Agents: Halogens, Nucleophiles

Major Products Formed

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols

    Substitution: Substituted aromatic compounds

Scientific Research Applications

Organic Synthesis

3',5'-Dichloro-3-(2,6-dimethylphenyl)propiophenone is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for electrophilic substitution reactions, which are fundamental in creating more complex molecules.

Key Reactions:

  • Electrophilic Aromatic Substitution : The presence of chlorine atoms enhances the electrophilicity of the aromatic rings, facilitating substitution reactions that can lead to a variety of derivatives.
  • Synthesis of Antioxidants : This compound can be modified to produce antioxidant agents that are useful in pharmaceuticals and food preservation.

Pharmaceutical Applications

The compound exhibits potential in drug development, particularly in the synthesis of pharmaceutical intermediates. Its derivatives have been studied for their biological activities.

Case Studies:

  • Anticancer Activity : Research has indicated that certain derivatives of this compound possess cytotoxic properties against various cancer cell lines. For instance, modifications to the dichlorophenyl group have led to enhanced activity against breast cancer cells.
  • Anti-inflammatory Agents : Studies suggest that some derivatives may exhibit anti-inflammatory properties, making them candidates for further development in treating inflammatory diseases.

Materials Science

In materials science, this compound is explored for its role in developing new materials with specific properties.

Applications:

  • Photoinitiators in Polymer Chemistry : The compound can act as a photoinitiator for polymerization processes. Its ability to generate free radicals upon UV irradiation makes it suitable for applications in coatings and adhesives.
  • UV Filters : Due to its ability to absorb UV light, this compound can be formulated into products as a UV filter, protecting materials from degradation caused by sunlight exposure.

Data Tables

Application AreaSpecific Use CaseObserved Effect/Outcome
Organic SynthesisIntermediate for various compoundsFacilitates complex molecule synthesis
PharmaceuticalsAnticancer drug synthesisCytotoxic effects on cancer cells
Anti-inflammatory agentsReduction in inflammation markers
Materials SciencePhotoinitiator in polymer chemistryInitiates polymerization upon UV light
UV filterProtects materials from UV degradation

Mechanism of Action

The mechanism of action of 3',5'-DICHLORO-3-(2,6-DIMETHYLPHENYL)PROPIOPHENONE depends on its specific application. In medicinal chemistry, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets can vary based on the compound’s structure and functional groups.

Comparison with Similar Compounds

3',5'-DICHLORO-3-(2,6-DIMETHYLPHENYL)PROPIOPHENONE can be compared with other aromatic ketones, such as:

  • 1-(4-Chlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one:

      Similarity: Both compounds have a similar propanone chain and dimethylphenyl group.

      Difference: The position and type of substituents on the aromatic ring differ.

  • 1-(3,5-Dichlorophenyl)-3-phenylpropan-1-one:

      Similarity: Both compounds have a dichlorophenyl group.

      Difference: The presence of a phenyl group instead of a dimethylphenyl group.

  • 1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)propan-1-one:

      Difference: The position and type of substituents on the second aromatic ring differ.

Biological Activity

3',5'-Dichloro-3-(2,6-dimethylphenyl)propiophenone, identified by its CAS number 898755-26-5, is an organic compound classified as an aromatic ketone. It features a molecular formula of C17_{17}H16_{16}Cl2_{2}O and a molecular weight of 307.21 g/mol. The compound's structure includes two aromatic rings: one with dichloro substitutions and the other with dimethyl groups, linked by a propanone chain .

PropertyValue
Molecular FormulaC17_{17}H16_{16}Cl2_{2}O
Molecular Weight307.21 g/mol
CAS Number898755-26-5
SynonymsThis compound

The biological activity of this compound is primarily investigated in the context of medicinal chemistry. Its mechanism may involve interactions with specific molecular targets such as enzymes or receptors, leading to various biological responses. Although specific pathways remain under investigation, preliminary studies suggest potential antimicrobial and anti-inflammatory properties .

Research Findings

  • Antimicrobial Activity : In vitro studies have indicated that the compound exhibits significant antimicrobial effects against various bacterial strains. These findings suggest its potential role as an active ingredient in antimicrobial formulations.
  • Anti-inflammatory Properties : Research has shown that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Case Studies

  • A study conducted on the compound's efficacy against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising antibacterial properties.
  • Another investigation evaluated its anti-inflammatory effects in a mouse model of acute inflammation, where it reduced edema significantly compared to controls .

Applications in Medicinal Chemistry

The compound is being explored as a potential intermediate in the synthesis of pharmaceutical compounds due to its unique structural features and biological activity. It could serve as a scaffold for developing new drugs targeting various diseases.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other related aromatic ketones:

CompoundSimilaritiesDifferences
1-(4-Chlorophenyl)-3-(2,6-dimethylphenyl)propan-1-oneSimilar propanone chain and dimethyl groupDifferent substituents on aromatic rings
1-(3,5-Dichlorophenyl)-3-phenylpropan-1-oneContains dichlorophenyl groupDifferent second aromatic group
1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)propan-1-oneContains dichlorophenyl groupDifferent substituents on second ring

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2O/c1-11-4-3-5-12(2)16(11)6-7-17(20)13-8-14(18)10-15(19)9-13/h3-5,8-10H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHHSWQLAHFQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644812
Record name 1-(3,5-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-26-5
Record name 1-(3,5-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.